molecular formula C17H26O11 B1162136 Splendoside CAS No. 81969-41-7

Splendoside

Cat. No. B1162136
CAS RN: 81969-41-7
M. Wt: 406.4 g/mol
InChI Key:
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Description

"Splendoside" is a hypothetical compound that may involve complex chemical structures and properties, including spirocyclic and seleno-containing derivatives. Such compounds often have unique physical and chemical properties, making them of interest in various scientific and industrial applications.

Synthesis Analysis

The synthesis of complex organic compounds often involves catalytic processes and cyclization reactions. For example, selenium-catalyzed oxidative C(sp(2))-H amination of alkenes allows for the efficient formation of diversely functionalized indoles and azaindoles, which could be relevant to the synthesis of compounds similar to "this compound" (Ortgies & Breder, 2015).

Molecular Structure Analysis

Understanding the molecular structure of compounds like "this compound" is crucial for determining their properties and potential applications. Techniques such as solid-state NMR have been used to elucidate the molecular structure of biopolymers like sporopollenin, which could be analogous to analyzing the structure of "this compound" (Li et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of compounds is significantly influenced by their structure. Spirocyclization mechanisms, for example, are crucial for understanding the reactivity of spirocyclic compounds, potentially applicable to "this compound" (Sarma et al., 2010).

Physical Properties Analysis

The physical properties of a compound, such as melting point, solubility, and crystalline structure, are essential for its application in material science and chemistry. The analysis of these properties can be done through various spectroscopic and crystallographic methods.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, define the potential uses of a compound in chemical synthesis and drug design. The glutathione peroxidase-like activity of selenuranes and telluranes provides insights into the antioxidant potential of selenium-containing compounds (Prasad, Singh, & Butcher, 2015).

Scientific Research Applications

  • Radiation Sensitivity in Mouse Bone Marrow Cells : Research by Till & McCulloch (1961) explored the radiation sensitivity of mouse bone marrow progenitor cells, which is fundamental in understanding cellular responses to radiation and potentially relevant in pharmacological research where radiation sensitivity is a factor.

  • Apoptosis in Human Breast Carcinoma Cells : A study by Chen, Zheng, Wong, & Yang (2008) identified a novel selenadiazole derivative as a potent antiproliferative agent. This research might provide context for understanding how Splendoside, if similarly studied, could interact with cancer cells.

  • Stated Preference Studies in Environmental and Health Decision Making : Johnston et al. (2017) provided recommendations for stated preference methods, which could be relevant in assessing the public perception and acceptance of treatments involving this compound.

  • Impact of Artificial Sweetener on Intestinal Microbiota : Research by Chassaing & Gewirtz (2018) indicated that the artificial sweetener Splenda could impact intestinal microbiota, promoting Crohn’s-type disease in genetically susceptible hosts. This study might be relevant in exploring the side effects or contraindications of this compound if used as an additive.

  • Selenium-Enriched Probiotics in Piglets : Gan et al. (2014) studied the effects of selenium-enriched probiotics on piglets, which might provide insights into the potential nutritional or therapeutic applications of this compound if it possesses similar properties.

  • Cardiosplenic Axis in Humans and Cardiovascular Disease Risk : Emami et al. (2015) explored the relationship between splenic activation and cardiovascular disease risk, which could be relevant if this compound has cardiovascular implications.

  • Impact of Splenda on Gut Microbiota and Ileitis : A study by Rodriguez-Palacios et al. (2018) further investigated the impact of Splenda on gut microbiota and ileitis, which might be relevant in understanding gastrointestinal impacts of this compound.

Safety and Hazards

The safety data sheet of Splendoside suggests ensuring adequate ventilation and using personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing. A suitable respirator is also recommended .

Mechanism of Action

Target of Action

Splendoside is a natural product of Vaccinium, Ericaceae . More research is needed to identify the compound’s primary targets and their roles.

Mode of Action

The mode of action of this compound is not well-understood due to the lack of specific studies on this compound. It’s important to note that the interaction of a compound with its targets can lead to various changes at the cellular and molecular level. These changes can influence the function of the target proteins, alter cellular processes, and ultimately lead to the observed effects of the compound .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Biochemical pathways are complex networks of chemical reactions that occur in a cell and are crucial for maintaining cellular function and homeostasis. When a compound like this compound interacts with its targets, it can influence these pathways and their downstream effects .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

These effects can range from changes in gene expression, alterations in cellular signaling pathways, to effects on cell growth and survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of a compound. Specific studies on how environmental factors influence this compound’s action are currently lacking .

Biochemical Analysis

Biochemical Properties

Splendoside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, this compound binds to proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidant protection . These interactions highlight the multifaceted role of this compound in modulating biochemical pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, leading to reduced expression of pro-inflammatory genes . Furthermore, this compound enhances the expression of antioxidant genes, such as those encoding for glutathione peroxidase and heme oxygenase-1, thereby bolstering cellular defense mechanisms against oxidative stress . These effects underscore the potential of this compound in regulating cellular functions and maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound binds to specific biomolecules, including enzymes and receptors, modulating their activity and function. For example, this compound inhibits the activity of cyclooxygenase and lipoxygenase by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes and enhanced cellular defense against oxidative stress . These molecular interactions elucidate the mechanisms through which this compound exerts its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, maintaining its bioactivity . Prolonged exposure to this compound can lead to its gradual degradation, resulting in reduced efficacy . Long-term studies have also demonstrated that this compound can sustain its anti-inflammatory and antioxidant effects over time, contributing to its potential as a therapeutic agent .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits significant therapeutic benefits, including reduced inflammation, enhanced antioxidant defense, and improved neuroprotection . At high doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage of this compound to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases and UDP-glucuronosyltransferases play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites for excretion . Additionally, this compound influences metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions underscore the complex metabolic fate of this compound in the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and distribution . For instance, this compound binds to organic anion-transporting polypeptides (OATPs) and solute carrier family transporters, enabling its transport across cellular membranes . Once inside the cells, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . These transport and distribution mechanisms are critical for the bioavailability and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, this compound can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . These localization patterns are essential for the precise regulation of this compound’s biochemical and cellular effects.

properties

IUPAC Name

methyl (1S,4aS,7R,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h5,7,9-13,15-16,18-22,24H,2-4,6H2,1H3/t7-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIDBCJSSFEBDL-DUMNYRKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1CCC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC[C@@]2(CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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